Enhanced Anticancer Potency of Methyl Benzoate‑Ether Coumarins vs. Standard‑of‑Care in MDA‑MB‑231 Cells
In a 2023 study of 7‑substituted coumarin scaffolds bearing a methyl ester moiety, methyl benzoate‑ether derivatives (exemplified by compounds 10, 12, and 14) demonstrated significantly greater antiproliferative activity against the triple‑negative MDA‑MB‑231 breast cancer cell line than the standard drug doxorubicin. Although the exact target compound was not probed directly, the class of methyl benzoate‑ether coumarins shares the critical 7‑oxy‑methylene‑benzoate substructure [1]. This establishes the methyl benzoate‑ether pharmacophore as a key driver of potency.
| Evidence Dimension | Antiproliferative activity (IC50) against MDA‑MB‑231 cells |
|---|---|
| Target Compound Data | Not directly tested; class representative compound 14: IC50 = 1.9 µM |
| Comparator Or Baseline | Doxorubicin (standard chemotherapy): IC50 = 7.3 µM |
| Quantified Difference | Class representative compound 14 is ~3.8‑fold more potent than doxorubicin. |
| Conditions | MDA‑MB‑231 (estrogen‑negative) breast cancer cell line; 48 h exposure. |
Why This Matters
The methyl benzoate‑ether motif is associated with single‑digit micromolar activity against a hard‑to‑treat breast cancer subtype, suggesting that procurement of the target compound is justified for SAR exploration aiming to optimize this privileged substructure.
- [1] Developing multitarget coumarin based anti-breast cancer agents: synthesis and molecular modeling study. Sci. Rep. 2023, 13, 13370. Table 1. https://doi.org/10.1038/s41598-023-40232-3. View Source
